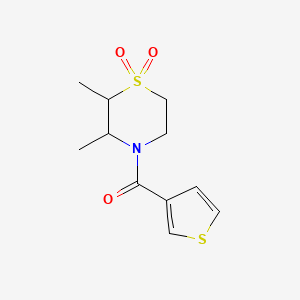
(2,3-Dimethyl-1,1-dioxo-1,4-thiazinan-4-yl)-thiophen-3-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3-Dimethyl-1,1-dioxo-1,4-thiazinan-4-yl)-thiophen-3-ylmethanone, also known as DT-010, is a novel compound that has gained attention in recent years due to its potential therapeutic applications.
作用機序
The exact mechanism of action of (2,3-Dimethyl-1,1-dioxo-1,4-thiazinan-4-yl)-thiophen-3-ylmethanone is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the brain and reducing oxidative stress. This compound has been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. It also inhibits the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. This compound has also been found to reduce inflammation and oxidative stress in the brain, which are key factors in the development and progression of neurodegenerative diseases.
実験室実験の利点と制限
(2,3-Dimethyl-1,1-dioxo-1,4-thiazinan-4-yl)-thiophen-3-ylmethanone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its purity can be easily determined using HPLC and NMR spectroscopy. This compound has also been found to be stable under various conditions, making it suitable for long-term storage. However, there are some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and further research is needed to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for research on (2,3-Dimethyl-1,1-dioxo-1,4-thiazinan-4-yl)-thiophen-3-ylmethanone. One area of interest is its potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Further research is needed to determine the optimal dosage and duration of treatment, as well as its safety and efficacy in humans. Another area of interest is its potential as an anti-inflammatory and antioxidant agent for the treatment of various inflammatory diseases. Additionally, this compound could be studied for its potential applications in the field of drug discovery, as it may serve as a lead compound for the development of new drugs with similar structures and mechanisms of action.
Conclusion
In conclusion, this compound is a novel compound that has shown promising results in various scientific research applications. Its potential therapeutic applications in the treatment of neurodegenerative diseases and inflammatory diseases make it a promising candidate for further research. However, more research is needed to fully understand its mechanism of action, safety, and efficacy in humans.
合成法
(2,3-Dimethyl-1,1-dioxo-1,4-thiazinan-4-yl)-thiophen-3-ylmethanone can be synthesized using a multistep process that involves the reaction of 2-aminothiophenol with 2,3-dimethyl-1,4-thiazine-5,6-dione in the presence of a catalyst. This is followed by the reaction with 2-chloroacetophenone to form the final product. The purity of this compound can be determined using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
(2,3-Dimethyl-1,1-dioxo-1,4-thiazinan-4-yl)-thiophen-3-ylmethanone has shown promising results in various scientific research applications. It has been studied for its potential therapeutic effects in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This compound has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
特性
IUPAC Name |
(2,3-dimethyl-1,1-dioxo-1,4-thiazinan-4-yl)-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S2/c1-8-9(2)17(14,15)6-4-12(8)11(13)10-3-5-16-7-10/h3,5,7-9H,4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYACYWDPDTWCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(S(=O)(=O)CCN1C(=O)C2=CSC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

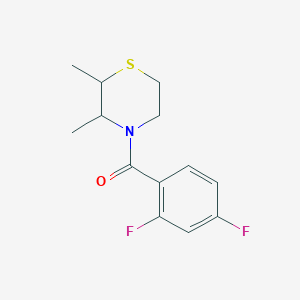
![[2-(Dimethylamino)pyridin-4-yl]-(2,3-dimethylthiomorpholin-4-yl)methanone](/img/structure/B7594047.png)
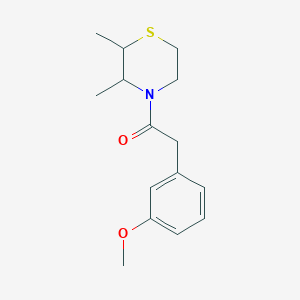
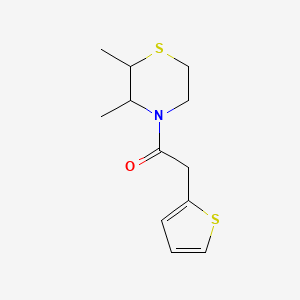
![(2,3-Dimethylthiomorpholin-4-yl)-[2-(methoxymethyl)phenyl]methanone](/img/structure/B7594065.png)
![(2,3-Dimethylthiomorpholin-4-yl)-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanone](/img/structure/B7594068.png)


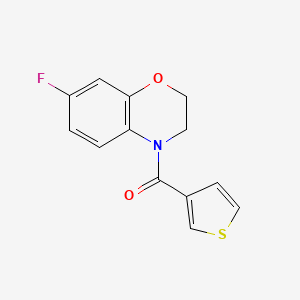
![3-(oxolan-2-yl)-N-[2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]propanamide](/img/structure/B7594093.png)
![3-[1-(2-Phenylsulfanylethyl)piperidin-3-yl]propanamide](/img/structure/B7594101.png)


